molecular formula C10H12N2S B186290 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 42225-04-7

2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B186290
CAS No.: 42225-04-7
M. Wt: 192.28 g/mol
InChI Key: VDMBPDMXBJUYMB-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (C₁₀H₁₂N₂S, MW: 192.29) is a bicyclic heterocyclic compound featuring a fused benzothiophene core substituted with amino, methyl, and cyano groups. Its crystal structure was determined to be monoclinic (space group P2₁/c) with lattice parameters a = 9.0415(2) Å, b = 8.3294(2) Å, c = 13.1283(3) Å, and β = 90.169(2)° . The molecule exhibits planar thiophene and partially saturated cyclohexene rings, with intermolecular N–H⋯S hydrogen bonds stabilizing the crystal packing . Synthesized via the Gewald reaction, this compound serves as a precursor for bioactive molecules and materials .

Properties

IUPAC Name

2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-6-2-3-7-8(5-11)10(12)13-9(7)4-6/h6H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMBPDMXBJUYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343720
Record name 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42225-04-7
Record name 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE
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Preparation Methods

Reaction Components and Conditions

  • Ketone precursor : 6-Methylcyclohexanone serves as the cyclic ketone, introducing the methyl group at position 6.

  • Cyanating agent : Cyanoacetamide or cyanoacetic acid derivatives provide the nitrile (-CN) group at position 3.

  • Sulfur source : Elemental sulfur facilitates thiophene ring formation.

  • Base catalyst : Morpholine or triethylamine promotes enamine intermediate formation.

Procedure :

  • 6-Methylcyclohexanone (10 mmol), cyanoacetamide (10 mmol), and sulfur (10 mmol) are combined in ethanol.

  • Morpholine (12 mmol) is added, and the mixture is refluxed at 80°C for 8–12 hours.

  • The crude product is cooled, filtered, and recrystallized from ethanol or acetone to yield the target compound.

Key considerations :

  • Regioselectivity : The methyl group’s position is fixed by the ketone structure, avoiding post-synthetic modifications.

  • Byproducts : Incomplete cyclization may yield open-chain thioamides, necessitating rigorous purification.

Post-Synthetic Modifications of Thiophene Scaffolds

While less common, functionalization of pre-formed tetrahydrobenzothiophenes offers an alternative route.

Methylation of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

  • Reagents : Methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

  • Conditions : Reaction in DMF at 60°C for 6 hours.

  • Challenge : Steric hindrance from the fused cyclohexene ring limits methylation efficiency, often requiring excess alkylating agents.

Outcome :

  • Low yields (~30%) due to competing side reactions at the amino group.

  • Requires chromatographic separation to isolate the 6-methyl derivative.

Structural and Mechanistic Insights

X-ray crystallography confirms the bicyclic framework and methyl group disorder in the title compound:

  • Cyclohexene ring : Adopts a half-chair conformation, with the methyl group at position 6 disordered over two sites (occupancy ratio 0.65:0.35).

  • Hydrogen bonding : N–H···N interactions between amino and nitrile groups stabilize dimeric and chain-like supramolecular architectures.

Comparative Analysis of Methods

Method Starting Material Yield Advantages Limitations
Gewald reaction6-MethylcyclohexanoneHighDirect methyl incorporation, scalableRequires toxic sulfur/morpholine
Post-synthetic methylationPre-formed thiopheneLowFlexibility in alkylationPoor regioselectivity, low yields

Reaction Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase byproduct formation.

  • Ethanol/water mixtures improve crystallization efficiency post-reaction.

Catalytic Enhancements

  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours, maintaining yields >75%.

  • Green chemistry approaches : Substituting morpholine with biodegradable bases (e.g., DBU) under investigation.

Industrial-Scale Production Considerations

  • Cost drivers : 6-Methylcyclohexanone availability dictates scalability.

  • Waste management : Sulfur byproducts require treatment with oxidizing agents (e.g., H₂O₂) to prevent environmental release.

Emerging Synthetic Routes

Enzymatic Cyclization

  • Lipase-catalyzed reactions : Preliminary studies show 40–50% yields under mild conditions (pH 7, 25°C).

  • Biocatalyst compatibility : Limited by sulfur toxicity to enzymes.

Flow Chemistry

  • Microreactor systems : Enable continuous thiophene synthesis with real-time purity monitoring .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.

    Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, leading to the formation of primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.

    Substitution: Various nucleophiles such as halides, alkoxides, and amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Derivatives with different functional groups replacing the amino group.

Scientific Research Applications

2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anti-inflammatory, antimicrobial, and anticancer agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and drugs.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, helping to elucidate mechanisms of action and potential therapeutic uses.

    Industrial Applications: It is employed in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism by which 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The nitrile group can act as a bioisostere, mimicking other functional groups and influencing biological activity. The benzothiophene core can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position and Functional Groups

  • 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (C₁₀H₁₂N₂S): Methyl group at position 4 instead of 6. Thiophene ring is planar (r.m.s. deviation = 0.0290 Å), with N–H⋯N hydrogen bonds dominating crystal interactions .
  • 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (C₉H₈N₂OS): Oxo group replaces the methyl at position 7. Enhanced hydrogen bonding due to N–H⋯O and N–H⋯S interactions, leading to distinct supramolecular architectures . The oxo group increases polarity, improving solubility in polar solvents .
  • 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (C₁₁H₁₄N₂S): Bulkier propyl substituent at position 6.

Unsubstituted Analogues

  • 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (C₉H₁₀N₂S): Lacks substituents on the cyclohexene ring. Simpler structure with fewer steric constraints, making it a versatile intermediate for synthesizing fused heterocycles .

Crystallographic and Hydrogen Bonding Analysis

Compound Substituent Space Group Key Interactions Hydrogen Bond Patterns Reference
6-Methyl derivative 6-CH₃ P2₁/c N–H⋯S, C–H⋯π Chains via N–H⋯S
4-Methyl derivative 4-CH₃ P2₁/c N–H⋯N, C–H⋯N Dimers via N–H⋯N
7-Oxo derivative 7-O P2₁/c N–H⋯O, N–H⋯S Layers via N–H⋯O/S
6-Propyl derivative 6-C₃H₇ N/A N–H⋯S (predicted) Disordered packing
  • The 6-methyl derivative forms 1D chains through N–H⋯S bonds, while the 4-methyl isomer favors N–H⋯N dimerization .
  • The 7-oxo analogue exhibits a 2D network due to dual N–H⋯O and N–H⋯S interactions, enhancing thermal stability .

Biological Activity

2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS Number: 42225-04-7) is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological effects based on diverse research findings.

The molecular formula of this compound is C10H12N2SC_{10}H_{12}N_{2}S with a molecular weight of 192.28 g/mol. It is characterized by the presence of an amino group and a carbonitrile functional group, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC₁₀H₁₂N₂S
Molecular Weight192.28 g/mol
CAS Number42225-04-7
MDL NumberMFCD00128282

Anticancer Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant anticancer properties. In particular, studies have shown that similar compounds can inhibit the growth of various cancer cell lines. For instance:

  • Inhibition Studies : Compounds related to benzothiophenes have demonstrated growth inhibition percentages ranging from moderate to high against melanoma (MALME-M) and cervical cancer cell lines (HeLa). For example, one derivative showed a growth inhibition of 55.75% against the MALME-M line .
  • IC50 Values : Specific compounds have been reported with IC50 values indicating their potency against cancer cells:
    • Compound A : IC50 = 0.126 μM against HeLa cells.
    • Compound B : IC50 = 0.071 μM against SMMC-7721 cells.
    • Compound C : IC50 = 0.164 μM against K562 cells .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key kinases implicated in tumorigenesis. For example, PIM kinases have been targeted in various studies due to their role in promoting cancer cell survival and proliferation .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the benzothiophene structure can enhance or diminish biological activity:

  • Electron Donating Groups : The presence of electron-donating groups (e.g., methoxy groups) at specific positions on the benzothiophene ring has been associated with increased anticancer activity.
  • Aliphatic Linkers : The choice of linker between functional groups can significantly affect potency; for instance, aliphatic linkers tend to decrease activity compared to aromatic linkers .

Study 1: Antitumor Efficacy

A study conducted on various benzothiophene derivatives demonstrated that modifications at the nitrogen positions led to enhanced antitumor efficacy in vitro. The most promising derivatives were subjected to further testing in vivo, revealing substantial tumor reduction in animal models .

Study 2: Kinase Inhibition

Another investigation focused on the inhibition of LIMK1 by benzothiophene derivatives, showing that certain compounds could effectively disrupt actin polymerization in cancer cells, thereby inhibiting metastasis .

Q & A

Q. Key steps :

  • Data Collection : Single-crystal X-ray diffraction (296 K, Mo-Kα radiation).
  • Software : SHELXL97 for refinement (disorder modeling) and SHELXS for structure solution .
  • Findings :
    • The tetrahydro-benzothiophene ring is planar (r.m.s. deviation = 0.03 Å).
    • Cyclohexene ring adopts a half-chair conformation (C6/C7 atoms disordered, occupancy 0.810/0.190) .
    • Methyl group orientation: Axial (C6–C8–C11 = 112.50°).

Advanced: How to model crystallographic disorder in the cyclohexene ring during refinement?

Q. Methodology :

  • Disorder Handling : Use the EADP command in SHELXL to refine partial occupancies (e.g., 0.810 for major conformer, 0.190 for minor) .
  • Restraints : Apply geometric constraints to disordered atoms (C6/C6′ and C7/C7′) to maintain bond distances and angles.
  • Validation : Check ADPs (anisotropic displacement parameters) and residual electron density maps to confirm disorder resolution .

Advanced: What intermolecular interactions govern crystal packing, and how are they analyzed?

Q. Observations :

  • N–H···N Hydrogen Bonds : Form centrosymmetric dimers (R₂²(12) motif) and a 20-membered macrocycle involving six molecules .
  • Graph-Set Analysis : Use Bernstein’s formalism to classify hydrogen-bonding patterns (e.g., dimeric vs. extended networks) .
  • C–H···π Interactions : Contribute to lattice stability, analyzed via Hirshfeld surfaces or Mercury software .

Basic: What spectroscopic techniques confirm the compound’s purity and functional groups?

Q. Methodology :

  • IR Spectroscopy : Detect amine (–NH₂, ~3400 cm⁻¹) and nitrile (–CN, ~2200 cm⁻¹) stretches. Compare with analogs (e.g., methyl ester derivatives) .
  • ¹H/¹³C NMR : Assign cyclohexene protons (δ 1.5–2.5 ppm) and nitrile carbon (δ ~120 ppm).
  • Melting Point : 392–394 K (consistent with literature) .

Advanced: How does ring puckering in the cyclohexene moiety influence molecular conformation?

Q. Analysis :

  • Puckering Parameters : Use Cremer-Pople coordinates to quantify half-chair conformation (ΔC₆ = +0.333 Å, ΔC₇ = -0.313 Å for major conformer) .
  • Impact on Reactivity : Axial methyl group may sterically hinder nucleophilic attacks at C3 .

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